4-氟萘酚

描述

Synthesis Analysis

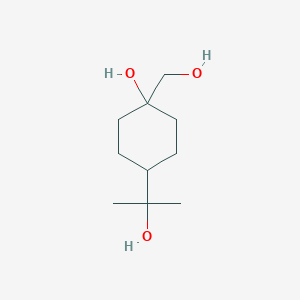

Molecular Structure Analysis

The molecular structure of fluorinated naphthalene derivatives has been extensively studied. For example, the crystal structure of a compound closely related to 4-Fluoronaphthalen-1-ol, namely (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system and has been analyzed computationally using methods such as AM1, MM2, and DFT/B3LYP to correlate structural parameters in the gaseous state to those in the crystalline solid state .

Chemical Reactions Analysis

The reactivity of 4-Fluoronaphthalen-1-ol derivatives has been explored in various contexts. For instance, 4-amino-1,8-dicyanonaphthalene derivatives, which share the naphthalene core with 4-Fluoronaphthalen-1-ol, have been synthesized and found to act as photo-induced electron transfer fluorescence switches, with their fluorescence properties being modulated by transition metal ions and pH . This indicates that the fluorinated naphthalene core can participate in complex chemical reactions and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated naphthalene derivatives are influenced by their molecular structure. The study of through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling in 4,5-substituted 1-acetyl-8-fluoronaphthalenes has provided insights into the electronic effects of fluorine substitution on naphthalene rings. NMR spectroscopy revealed that the coupling constants vary with the nature of the substituent at C-4, the internuclear distance, and the solvent . Furthermore, the optical properties of oligonaphthalenes, which are structurally related to 4-Fluoronaphthalen-1-ol, have been investigated, showing that the fluorescence quantum yields increase with the number of naphthalene units .

科学研究应用

1. 生物医学研究和基因表达

4-氟萘酚衍生物及相关化合物已被应用于生物医学研究,特别是关注基因表达。经化学修饰以增强其传递和分布的反义寡核苷酸已被用于纠正各种小鼠组织中的异常剪接并上调基因表达。这种方法验证了这些化学修饰寡核苷酸的潜在治疗应用(Sazani et al., 2002)。

2. 代谢毒性分析

利用1H核磁共振光谱技术的代谢组学方法已被用于评估氟苯胺化合物的毒性。该方法监测暴露于异物的生物体内的生化变化,提供了有关有毒化学品作用机制和潜在生物标志物的见解(Bundy et al., 2002)。

3. 药理学研究

4-氟萘酚衍生物一直是药理学研究的对象,例如研究对类似黑色素皮质素-4受体的新型和有效的非肽拮抗剂。这些研究探讨了这些化合物在治疗压力相关疾病如抑郁症和焦虑症中的治疗潜力(Chaki et al., 2003)。

4. 抗肿瘤活性和药物开发

与4-氟萘酚衍生物相关的某些氟化合物已被合成并评估其抗肿瘤活性。研究重点在于了解它们的作用机制、生物学功能以及作为癌症治疗临床试验候选药物的潜力(Chou et al., 2010)。

安全和危害

属性

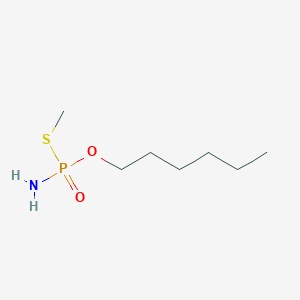

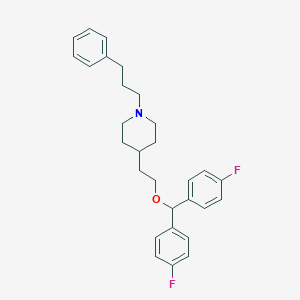

IUPAC Name |

4-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVIUUAFONRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448322 | |

| Record name | 4-fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoronaphthalen-1-ol | |

CAS RN |

315-53-7 | |

| Record name | 4-Fluoro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-fluoronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)